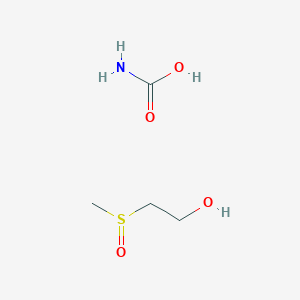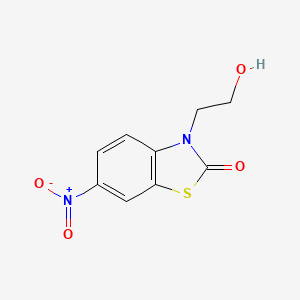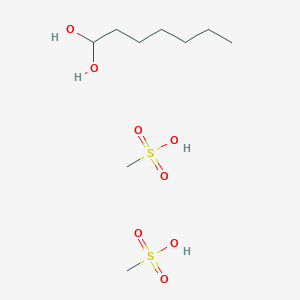
Heptane-1,1-diol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-1,1-diol;methanesulfonic acid is a compound that combines the properties of heptane-1,1-diol and methanesulfonic acid Heptane-1,1-diol is an organic compound with two hydroxyl groups attached to a seven-carbon chain, while methanesulfonic acid is a strong organic acid with the formula CH3SO3H
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptane-1,1-diol;methanesulfonic acid typically involves the reaction of heptane-1,1-diol with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets industrial standards. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Heptane-1,1-diol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in heptane-1,1-diol can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form heptane and methanesulfonic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Heptane and methanesulfonic acid.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
Heptane-1,1-diol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of heptane-1,1-diol;methanesulfonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. The compound can also undergo chemical transformations that modulate its activity and effects.
Comparison with Similar Compounds
Similar Compounds
Heptane-1,2-diol: Similar to heptane-1,1-diol but with hydroxyl groups on adjacent carbon atoms.
Methanesulfonic acid: A strong acid with similar chemical properties but without the heptane backbone.
Hexane-1,1-diol: A shorter-chain analog of heptane-1,1-diol.
Uniqueness
Heptane-1,1-diol;methanesulfonic acid is unique due to the combination of a long-chain diol and a strong sulfonic acid. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions. The presence of both hydroxyl and sulfonic acid groups allows for versatile applications in various fields.
Properties
CAS No. |
116113-94-1 |
|---|---|
Molecular Formula |
C9H24O8S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
heptane-1,1-diol;methanesulfonic acid |
InChI |
InChI=1S/C7H16O2.2CH4O3S/c1-2-3-4-5-6-7(8)9;2*1-5(2,3)4/h7-9H,2-6H2,1H3;2*1H3,(H,2,3,4) |
InChI Key |
BXUGGUAIHFQCMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


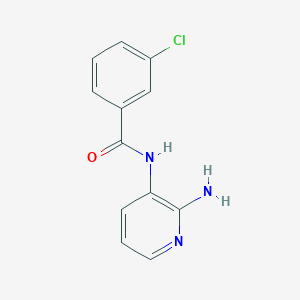
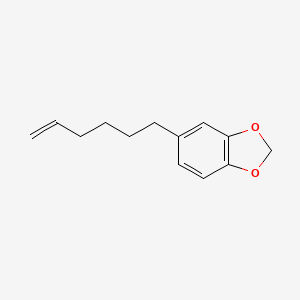
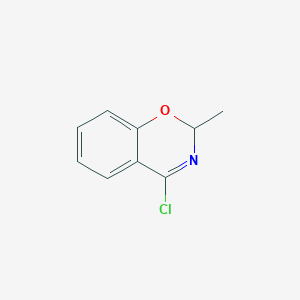
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
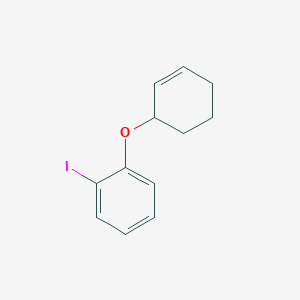
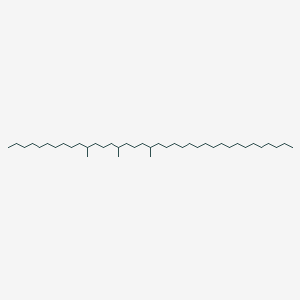

![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
